molecular formula C19H15N5O3S3 B2353816 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 394239-34-0

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B2353816
CAS RN: 394239-34-0
M. Wt: 457.54
InChI Key: SMUWSXZQOSXNOM-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C19H15N5O3S3 and its molecular weight is 457.54. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antibacterial Properties

A study by Tang et al. (2019) explored the synthesis and biological activities of benzothiazole derivatives, including those similar to the compound . These derivatives exhibited significant antiviral activities against tobacco mosaic virus and antibacterial activities against various pathogens such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. This suggests potential applications of these compounds as antiviral and antibacterial agents (Tang et al., 2019).

Antifungal and Antimicrobial Activities

Chakraborty et al. (2014) synthesized benzothiazole-2-ylsulfanyl derivatives and evaluated their antimicrobial properties. The compounds demonstrated appreciable antifungal and antibacterial activities, indicating their potential use in treating various microbial infections (Chakraborty et al., 2014).

Synthesis and Characterization

Firsova et al. (2004) studied the reactions of benzothiazole-2-thione with nitrilimines, leading to the formation of compounds with structures similar to the one . Their research contributes to the understanding of the chemical properties and potential synthesis pathways of such compounds (Firsova et al., 2004).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S3/c1-2-14(28-19-20-13-8-3-4-9-15(13)29-19)16(25)21-18-23-22-17(30-18)11-6-5-7-12(10-11)24(26)27/h3-10,14H,2H2,1H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUWSXZQOSXNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.